4-(Boc-amino)-1-butanol

Catalog No.
S666725
CAS No.
75178-87-9
M.F
C9H19NO3
M. Wt
189.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Boc-amino)-1-butanol

CAS Number

75178-87-9

Product Name

4-(Boc-amino)-1-butanol

IUPAC Name

tert-butyl N-(4-hydroxybutyl)carbamate

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

InChI

InChI=1S/C9H19NO3/c1-9(2,3)13-8(12)10-6-4-5-7-11/h11H,4-7H2,1-3H3,(H,10,12)

InChI Key

LIYMTLVBAVHPBU-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCCO

Synonyms

N-(4-Hydroxybutyl)carbamic Acid 1,1-Dimethylethyl Ester; 1,1-Dimethylethyl (4-Hydroxybutyl)carbamate;

Canonical SMILES

CC(C)(C)OC(=O)NCCCCO

    tert-Butyl (4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate

4-(Boc-amino)-1-butanol, also known as tert-butyl N-(4-hydroxybutyl)carbamate, is an organic compound with the molecular formula C9H19NO3 and a molecular weight of 189.26 g/mol. It features a tert-butoxycarbonyl group protecting the amino functionality, making it a valuable intermediate in organic synthesis. This compound typically appears as a low melting solid or liquid, with a melting point range of 37°C to 40°C and a specific gravity of approximately 1.02 .

The compound is identified by its CAS number 75178-87-9 and has various synonyms, including tert-butyl 4-hydroxybutyl carbamate and n-boc-4-aminobutanol. Its structure can be represented using the SMILES notation: CC(C)(C)OC(=O)NCCCCO, indicating the presence of both hydroxy and amino functional groups .

Due to its functional groups:

  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, yielding 4-amino-1-butanol. Common reagents for this deprotection include aqueous phosphoric acid and trifluoroacetic acid .
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which is useful in synthesizing more complex molecules .
  • Amination: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule .

While specific biological activity data for 4-(Boc-amino)-1-butanol is limited, compounds containing amino and hydroxy groups are often investigated for their potential pharmaceutical applications. The presence of these functional groups suggests possible interactions with biological systems, including enzyme inhibition or receptor binding.

Compounds similar to 4-(Boc-amino)-1-butanol have been studied for their roles as intermediates in drug synthesis or as active pharmaceutical ingredients themselves, particularly in the development of treatments for neurological disorders due to their structural similarities to neurotransmitters .

4-(Boc-amino)-1-butanol serves as an important building block in organic synthesis and medicinal chemistry. Its applications include:

  • Intermediate in Drug Development: It is utilized in the synthesis of various pharmaceuticals, particularly those targeting neurological conditions due to its structural properties.
  • Protecting Group in Peptide Synthesis: The Boc group allows for selective protection during peptide synthesis processes, facilitating the formation of complex peptide structures without unwanted side reactions .
  • Chemical Research: It acts as a reagent in various

Interaction studies involving 4-(Boc-amino)-1-butanol typically focus on its reactivity with other chemical species. For instance:

  • Reactivity with Acids: The compound's basic nature allows it to form salts when reacted with acids, which can be useful for isolating products during synthesis.
  • Biological Interactions: Although specific studies on biological interactions are sparse, similar compounds have been shown to interact with enzymes and receptors, suggesting that further investigation could reveal significant biological properties.

Several compounds share structural similarities with 4-(Boc-amino)-1-butanol. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
4-Amino-1-butanolContains an amino group without protectionDirectly reactive; less stable than Boc-protected version
N-Boc-4-piperidinolContains a piperidine ring instead of butanolMore rigid structure; different pharmacological properties
tert-Butyl carbamateLacks hydroxy functionalitySimpler structure; primarily used as a protecting group
3-Amino-1-butanolAmino group at position three instead of fourDifferent reactivity profile due to position change

The unique combination of both hydroxy and amino functionalities in 4-(Boc-amino)-1-butanol makes it particularly versatile for synthetic applications compared to its analogs, which may lack one or both functionalities.

XLogP3

1

Wikipedia

Tert-Butyl N-(4-hydroxybutyl)carbamate

Dates

Modify: 2023-08-15
Vo et al. SnAP reagents for the one-step synthesis of medium-ring saturated N-heterocycles from aldehydes. Nature Chemistry, doi: 10.1038/nchem.1878, published online 2 March 2014 http://www.nature.com/nchem

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